N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(6-10-2-4-15-7-10)13-12(14)11-3-5-16-8-11/h2-5,7-9H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKHIPPAYZYGRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound.
Coupling of Rings: The final step involves coupling the furan and thiophene rings through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones, while the thiophene ring can be oxidized to thiophene dioxides.
Reduction: Both rings can be reduced under hydrogenation conditions to form tetrahydrofuran and tetrahydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for furan oxidation and hydrogen peroxide for thiophene oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas for hydrogenation reactions.
Substitution: Electrophiles such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) for substitution reactions.
Major Products
Oxidation: Furanones and thiophene dioxides.
Reduction: Tetrahydrofuran and tetrahydrothiophene derivatives.
Substitution: Halogenated and nitrated derivatives of furan and thiophene.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan moieties have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells.
Case Study:
In a study evaluating the anticancer efficacy of thiophene-based compounds, one derivative demonstrated an IC50 value of 12 μM against the A549 lung cancer cell line. This suggests that structural modifications can enhance biological activity, making it a candidate for further development in cancer therapy .
Antiviral Properties
The antiviral potential of this compound has also been explored. Research indicates that furan derivatives can inhibit viral proteases, which are crucial for viral replication.
Case Study:
A study focused on the antiviral activity of furan-based compounds revealed that specific substitutions improved activity against RNA viruses, with some compounds achieving selectivity indices greater than 10 .
Fungicidal Activity
This compound has shown promising fungicidal properties in agricultural applications. Its effectiveness against various fungal pathogens positions it as a potential candidate for crop protection.
Case Study:
In greenhouse trials, compounds structurally related to this carboxamide demonstrated excellent efficacy against cucumber downy mildew (Pseudoperonospora cubensis), with some exhibiting control efficacies superior to commercial fungicides .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Furan Ring | Enhances bioactivity against cancer cells |
| Thiophene Substitution | Increases fungicidal properties |
| Carboxamide Group | Essential for biological activity |
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene-3-Carboxamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s furan ring (electron-rich) contrasts with 80md’s acetylphenyl group (electron-withdrawing), which may influence electronic properties and reactivity .
- Steric Effects : Compound 6p’s bulky tert-butyl and pyridinyl substituents likely reduce solubility compared to the target compound’s smaller furan-propan-2-yl group .
Comparison :
- Functional Group Introduction : The hydrazinyl group in 98a demonstrates the versatility of thiophene-3-carboxamides for further derivatization, a strategy that could extend to the target compound.
Physicochemical and Analytical Data
Table 3: Analytical Characterization of Selected Compounds
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|---|
| 80md | 165–166 | Aromatic protons: 7.2–8.1 | C=O stretch: 1680 | [M⁺]: 486 |
| 98a | Not reported | NH₂: 9.8–10.2 | N–H stretch: 3300–3400 | Not reported |
Key Insights :
- Spectroscopic Trends : The target compound’s ¹H NMR would likely show furan protons at ~7.5–8.0 ppm and thiophene protons at ~6.5–7.5 ppm, consistent with 80md’s aromatic signals .
- Mass Spectrometry: The molecular ion peak for the target compound (C₁₃H₁₃NO₂S) would theoretically appear near m/z 247, distinct from 80md’s m/z 486 due to differing substituents .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound can be synthesized through multi-step processes involving the formation of furan and thiophene rings followed by coupling reactions. The Paal-Knorr synthesis is used to create the furan ring, while the Gewald reaction is employed for the thiophene ring. The final product is obtained through Friedel-Crafts acylation followed by amide formation.
The biological activity of this compound may involve interaction with specific molecular targets, such as enzymes or receptors. The furan and thiophene moieties can facilitate binding through π-π interactions or hydrogen bonding, potentially modulating biological pathways related to inflammation and cancer cell proliferation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant inhibitory effects against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μg/mL) | MBC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| 7b | 0.22 | 0.25 | - |
| Ciprofloxacin | - | - | - |
Anticancer Activity
This compound has also been investigated for its anticancer potential. It exhibits DNA gyrase inhibitory activity with an IC50 value of 31.64 μM and dihydrofolate reductase (DHFR) inhibitory activity with an IC50 of 2.67 μM, suggesting a role in disrupting cancer cell proliferation .
Case Study: In Vitro Evaluation
In vitro studies have demonstrated that derivatives of this compound significantly reduce biofilm formation in bacterial cultures and exhibit synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole .
Table 2: Anticancer Activity Data
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | DNA gyrase | 31.64 |
| This compound | DHFR | 2.67 |
Toxicity and Safety Profile
Toxicity assessments indicate that derivatives of this compound exhibit low hemolytic activity (<15%) compared to Triton X-100, demonstrating a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
